6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine
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Overview
Description
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material and involves the coupling with arylboronic acids . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene.
Chemical Reactions Analysis
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.
Scientific Research Applications
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis:
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mechanism of Action
it is believed to interact with specific molecular targets and pathways in biological systems, similar to other pyridine derivatives . The compound’s effects are likely mediated through its interaction with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine can be compared with other similar compounds such as:
2-Amino-3-bromo-6-methylpyridine: This compound has a similar bromine substitution but differs in the presence of an amino group instead of a cyclopropoxy group.
6-Bromo-N-methylpyridin-3-amine: This compound is structurally similar but lacks the cyclopropoxy group, which may affect its reactivity and applications.
6-Bromo-N-methylpyridin-2-amine: Another similar compound that differs in the position of the bromine and methyl groups.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications in scientific research.
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
6-bromo-3-cyclopropyloxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9-7(13-6-2-3-6)4-5-8(10)12-9/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
YGCSWOUHQLJZRS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)Br)OC2CC2 |
Origin of Product |
United States |
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